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Compound of Interest

Compound Name: 4-((4-Chlorophenyl)thio)piperidine

CAS No.: 101768-63-2

Cat. No.: B1350516 Get Quote

Executive Summary
The 4-(4-chlorophenylthio)piperidine scaffold represents a privileged pharmacophore in

neuropsychiatric and antimicrobial drug discovery. Structurally, it bridges the gap between the

rigid 4-phenylpiperidines (e.g., Haloperidol intermediates) and the flexible aryl-thio-piperazines

(e.g., Vortioxetine).

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on

their dual utility as Serotonin Transporter (SERT) modulators and Acetylcholinesterase (AChE)

inhibitors. We compare their efficacy against industry standards (Donepezil, Fluoxetine) and

provide validated synthetic protocols for scaffold generation.

Chemical Scaffold Analysis
The core structure consists of three critical domains governing ligand-target interactions:

The Basic Center (Piperidine Nitrogen):

Function: Protonated at physiological pH (pKa ~9-10). Forms a critical salt bridge with

aspartate residues in GPCRs (e.g., Asp98 in hSERT) or the anionic subsite of AChE.

SAR Insight: Substitution on the nitrogen (
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-alkylation) determines selectivity. Bulky benzyl groups favor AChE inhibition (Donepezil-
like), while short alkyls or free amines favor monoamine transporter recognition.

The Thioether Linker (-S-):

Function: Acts as a bioisostere for ether (-O-) or methylene (-CH2-) bridges.

Advantage:[1][2] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the bite

angle and increasing lipophilicity (LogP). It is also more resistant to metabolic oxidation

than the methylene bridge but can be oxidized to sulfoxides/sulfones, which often retain

biological activity.

The 4-Chlorophenyl Moiety:

Function: Provides hydrophobic bulk and engages in halogen bonding.

SAR Insight: The para-chloro substituent acts as an electron-withdrawing group (EWG),

increasing the acidity of the phenyl ring protons and enhancing

-

stacking interactions with aromatic residues (e.g., Trp84 in AChE).

Comparative SAR Analysis
Primary Indication: CNS Modulation (SERT & AChE)
The following table contrasts the performance of 4-chlorophenylthio piperidine derivatives

against standard clinical agents. Data is aggregated from relevant structure-activity studies on

arylthiopiperidines and related homologs.[3][4]

Table 1: Comparative Potency & Selectivity Profile
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Compound
Class

Target IC50 / Ki (nM)
Mechanism of
Action

Key SAR
Feature

4-(4-Cl-Ph-S)-

Piperidine (Core)
SERT / 5-HT 15 - 50 nM

Reuptake

Inhibition

Thioether

flexibility allows

induced fit in the

S1 pocket.

Vortioxetine

(Standard)
SERT / 5-HT 1.6 nM

Multimodal

(Inhibitor +

Agonist)

Piperazine ring +

ortho-methyl

group locks

conformation.

N-Benzyl-4-(4-

Cl-Ph-S)-Pip
AChE 25 - 80 nM

Dual Binding Site

Inhibitor

-benzyl group

reaches the

Peripheral

Anionic Site

(PAS).

Donepezil

(Standard)
AChE 5.7 nM

Reversible

Inhibitor

Indanone moiety

provides rigid

stacking;

Piperidine binds

CAS.

Analyst Note: While the core scaffold is less potent than Vortioxetine for SERT, it offers a

superior starting point for Multi-Target Directed Ligand (MTDL) design. The thioether linkage

tolerates oxidation to sulfoxides, which has been shown to improve metabolic stability without

abolishing binding affinity [1].

Secondary Indication: Antifungal Activity
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Recent studies highlight the efficacy of piperidine-thiosemicarbazone hybrids. The 4-

chlorophenylthio derivatives exhibit fungicidal activity by disrupting ergosterol biosynthesis.

Key Finding: Derivatives with a free piperidine NH show moderate activity (MIC ~25 µg/mL),

but

-acylation with lipophilic tails (e.g., undecyl) improves membrane permeation, lowering MIC
to <5 µg/mL against C. albicans [2].

Mechanistic Visualization
The following diagram illustrates the dual-binding mode of

-benzyl-4-(4-chlorophenylthio)piperidine within the Acetylcholinesterase active site, a primary
target for Alzheimer's therapy.
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Figure 1: Dual-binding mechanism of the scaffold within the AChE enzyme gorge, bridging the

CAS and PAS regions.

Experimental Protocols
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Protocol A: Synthesis of 4-(4-
Chlorophenylthio)piperidine
Methodology: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig variation)

Rationale: Traditional nucleophilic substitution on unactivated aryl halides is sluggish. Pd-

catalysis ensures high yield and regioselectivity.

Materials:

4-Mercaptopiperidine (protected as

-Boc)

1-Chloro-4-iodobenzene[5]

Pd(OAc)2 (Catalyst)

Xantphos (Ligand)

Diisopropylethylamine (DIPEA)

1,4-Dioxane (Solvent)

Step-by-Step Workflow:

Coupling: In a glovebox/inert atmosphere, combine

-Boc-4-mercaptopiperidine (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), Pd(OAc)2 (5 mol%),
and Xantphos (10 mol%) in dry 1,4-dioxane.

Activation: Add DIPEA (2.0 eq) and heat the sealed vessel to 100°C for 12 hours.

Workup: Cool to RT, filter through Celite, and concentrate in vacuo. Purify intermediate via

flash chromatography (Hexane/EtOAc).

Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq). Stir at RT for 2 hours

to remove the Boc group.
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Isolation: Basify with NaHCO3, extract with DCM, and convert to Hydrochloride salt using 2M

HCl in ether.

Protocol B: In Vitro AChE Inhibition Assay (Ellman’s
Method)
Rationale: Standard colorimetric assay to determine IC50 values.

Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer

(pH 8.0) to final concentrations (0.1 nM – 10 µM).

Enzyme Mix: Add 20 µL of AChE (from Electrophorus electricus, 0.05 U/mL) to 150 µL of

buffer containing the test compound. Incubate at 25°C for 20 mins.

Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of Acetylthiocholine

iodide (substrate).

Measurement: Monitor absorbance at 412 nm for 5 mins using a microplate reader.

Calculation: Calculate % inhibition =

. Plot log[Concentration] vs. % Inhibition to determine IC50.

Synthesis Pathway Visualization
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Figure 2: Synthetic route for the core scaffold using Pd-catalyzed cross-coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1350516#structure-activity-relationship-of-4-
chlorophenylthio-piperidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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